molecular formula C16H22N2O3 B12535941 1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid CAS No. 652172-61-7

1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid

Cat. No.: B12535941
CAS No.: 652172-61-7
M. Wt: 290.36 g/mol
InChI Key: KSJMUFZLMWTIIY-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid is a chemical compound known for its unique structure and properties It consists of a cyclohexane ring substituted with a carboxylic acid group and a benzamido group, which is further substituted with a dimethylamino group

Preparation Methods

The synthesis of 1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamido Intermediate: The reaction begins with the acylation of 4-(dimethylamino)benzoic acid using an appropriate acylating agent, such as acyl chloride or anhydride, to form the benzamido intermediate.

    Cyclohexane Ring Formation: The benzamido intermediate is then subjected to a cyclization reaction with cyclohexanone under acidic or basic conditions to form the cyclohexane ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl halides.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the benzamido group and formation of the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamido group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid can be compared with similar compounds such as:

    4-(Dimethylamino)benzoic acid: Lacks the cyclohexane ring and carboxylic acid group, making it less complex.

    Cyclohexanecarboxylic acid: Lacks the benzamido and dimethylamino groups, resulting in different reactivity and applications.

    N,N-Dimethyl-4-aminobenzoic acid: Similar structure but without the cyclohexane ring, leading to different chemical properties.

Properties

CAS No.

652172-61-7

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

1-[[4-(dimethylamino)benzoyl]amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H22N2O3/c1-18(2)13-8-6-12(7-9-13)14(19)17-16(15(20)21)10-4-3-5-11-16/h6-9H,3-5,10-11H2,1-2H3,(H,17,19)(H,20,21)

InChI Key

KSJMUFZLMWTIIY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)O

Origin of Product

United States

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